molecular formula C15H20N2 B14520202 N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine CAS No. 62730-92-1

N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine

Cat. No.: B14520202
CAS No.: 62730-92-1
M. Wt: 228.33 g/mol
InChI Key: AVOOBEWCPSWESF-UHFFFAOYSA-N
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Description

N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine typically involves the reaction between benzaldehyde and an amine. The process begins with the formation of an enamine, followed by an S_N2 alkylation reaction with a reactive alkyl halide to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply to ensure the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the imine group back to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine involves the formation of imine bonds, which can interact with various molecular targets. The compound’s imine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its use in bioconjugation and other applications .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar in structure but lacks the cyclohexanimine moiety.

    N-Benzylideneethylenediamine: Contains an ethylenediamine backbone instead of cyclohexanimine.

    N-Benzylidene-N’-methylcyclohexanimine: Similar but with a methyl group attached to the nitrogen atom.

Uniqueness

N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine is unique due to its combination of a benzylidene group and a cyclohexanimine moiety. This structural arrangement provides distinct chemical properties and reactivity patterns that are not observed in other similar compounds .

Properties

CAS No.

62730-92-1

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N-[2-(benzylideneamino)ethyl]cyclohexanimine

InChI

InChI=1S/C15H20N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-12H2

InChI Key

AVOOBEWCPSWESF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCCN=CC2=CC=CC=C2)CC1

Origin of Product

United States

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